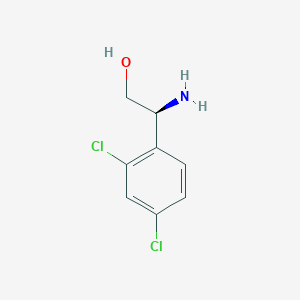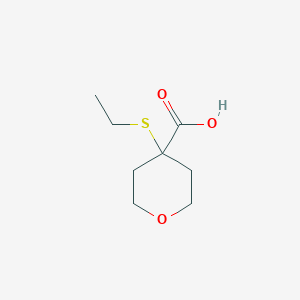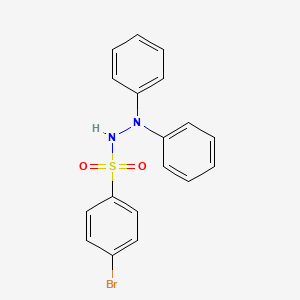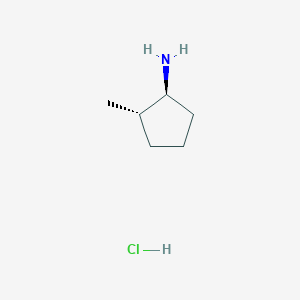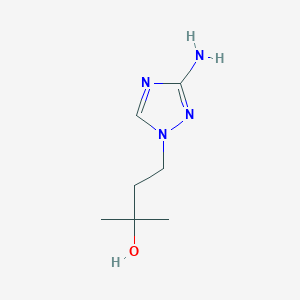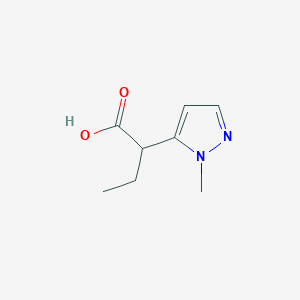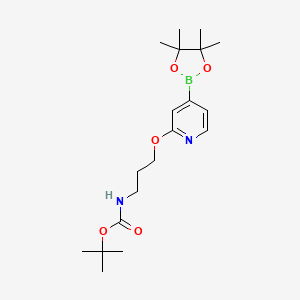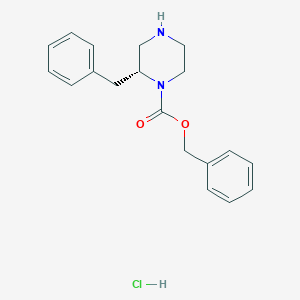
(R)-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride is an organic compound that is often used as a reagent in organic synthesis. It is a chiral compound, meaning it has optical properties due to its specific three-dimensional arrangement. This compound is typically a white to light yellow solid powder that is stable at room temperature and soluble in water but has low solubility in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride generally involves the reaction of piperazine with a Cbz-protected amino carbinol in the presence of hydrochloric acid. This reaction leads to the formation of the ®-1-Cbz-3-aminopyrrolidine intermediate, which is then treated with hydrogen chloride acid or other acids to obtain the final hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of other compounds and as a deprotection reagent to remove an amine protecting group.
Biology: Utilized in the study of chiral compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and chiral catalysts.
Industry: Employed in the production of various organic compounds and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with other chiral molecules in a stereospecific manner, influencing the outcome of chemical reactions. Its role as a deprotection reagent involves the removal of protecting groups from amine groups, facilitating further chemical transformations.
Comparación Con Compuestos Similares
- ®-1-Cbz-3-Aminopyrrolidine hydrochloride
- ®-3-Amino-1-carbobenzoxypyrrolidine hydrochloride
- ®-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Comparison: ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride is unique in its specific chiral structure and its use as a deprotection reagent. Compared to similar compounds, it offers distinct advantages in terms of its stability, solubility, and reactivity in organic synthesis. Its optical properties also make it valuable for research in chiral chemistry and related fields .
Propiedades
Número CAS |
1217666-92-6 |
|---|---|
Fórmula molecular |
C19H23ClN2O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
benzyl (2R)-2-benzylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m1./s1 |
Clave InChI |
SRMNSSCOEASXSF-GMUIIQOCSA-N |
SMILES isomérico |
C1CN([C@@H](CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
SMILES canónico |
C1CN(C(CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


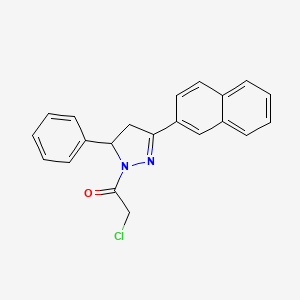
![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)
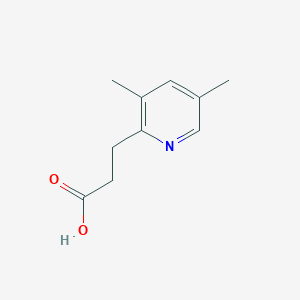
![N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13075985.png)
